molecular formula C18H24O3S B13788951 2,3-DI-Tert-butylnaphthalene-1-sulfonic acid CAS No. 67970-30-3

2,3-DI-Tert-butylnaphthalene-1-sulfonic acid

Cat. No.: B13788951
CAS No.: 67970-30-3
M. Wt: 320.4 g/mol
InChI Key: RSOAMRXKGHCGNC-UHFFFAOYSA-N
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Description

2,3-DI-Tert-butylnaphthalene-1-sulfonic acid is an organic compound with the molecular formula C18H24O3S. It is a derivative of naphthalene, substituted with two tert-butyl groups and a sulfonic acid group. This compound is known for its unique chemical properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DI-Tert-butylnaphthalene-1-sulfonic acid typically involves the alkylation of naphthalene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through the formation of tert-butyl cations, which then react with the naphthalene to form the desired product. The reaction conditions usually include elevated temperatures and controlled addition of reagents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,3-DI-Tert-butylnaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-DI-Tert-butylnaphthalene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-DI-Tert-butylnaphthalene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with various substrates, facilitating catalytic reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-DI-Tert-butylnaphthalene-1-sulfonic acid
  • 2-tert-butyl-1,1,3,3-tetramethylguanidine
  • Naphthalene sulfonic acid derivatives

Uniqueness

2,3-DI-Tert-butylnaphthalene-1-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two tert-butyl groups enhances its stability and makes it less prone to degradation compared to other naphthalene sulfonic acid derivatives .

Properties

CAS No.

67970-30-3

Molecular Formula

C18H24O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2,3-ditert-butylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C18H24O3S/c1-17(2,3)14-11-12-9-7-8-10-13(12)16(22(19,20)21)15(14)18(4,5)6/h7-11H,1-6H3,(H,19,20,21)

InChI Key

RSOAMRXKGHCGNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)O

Origin of Product

United States

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